molecular formula C10H8O B1170077 Corticatic acid C CAS No. 160337-75-7

Corticatic acid C

Número de catálogo: B1170077
Número CAS: 160337-75-7
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Corticatic acid C (CAS 3597-45-3) is a steroid-derived organic compound with the molecular formula C₂₀H₂₈O₅ and a molecular weight of 348.4 g/mol . Analytical studies highlight its quantification in pharmaceutical formulations using advanced chromatographic methods, such as stability-indicating UHPLC, which ensures accurate measurement even in the presence of degradation products or impurities .

Propiedades

Número CAS

160337-75-7

Fórmula molecular

C10H8O

Sinónimos

Corticatic acid C

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Molecular and Functional Properties

Property Corticatic Acid C Hydrocortisone Acetate Fusidic Acid
Molecular Formula C₂₀H₂₈O₅ C₂₃H₃₂O₆ C₃₁H₄₈O₆
Molecular Weight (g/mol) 348.4 404.5 516.7
Key Functional Groups Ketone, hydroxyl Acetylated C21 hydroxyl Carboxylic acid, cyclic terpene
Primary Application Under investigation Anti-inflammatory Antibacterial (staphylococcal infections)
Regulatory Status Experimental Approved (topical) Approved (systemic)

Structural Insights :

  • Hydrocortisone acetate shares a steroidal backbone with corticatic acid C but includes an acetylated hydroxyl group at position C21, enhancing its lipophilicity and topical efficacy .
  • Fusidic acid, a tetracyclic triterpenoid, diverges structurally but shares functional overlap in targeting inflammatory pathways, albeit via antibacterial mechanisms .

Pharmacological and Analytical Comparisons

Table 2: Bioactivity and Analytical Methods

Parameter Corticatic Acid C Hydrocortisone Acetate Fusidic Acid
Mechanism of Action Presumed glucocorticoid receptor modulation Glucocorticoid receptor agonist Inhibition of bacterial elongation factor G
Stability in Formulations Validated via UHPLC Degrades under UV light Stable in acidic conditions
Toxicity Profile Limited data Low systemic absorption Hepatotoxicity at high doses

Key Findings :

  • Analytical Challenges: Corticatic acid C requires specialized UHPLC methods for quantification due to its susceptibility to co-eluting impurities, a hurdle less pronounced in hydrocortisone acetate assays .
  • Functional Divergence : Unlike fusidic acid, corticatic acid C lacks direct antibacterial activity but may synergize with anti-inflammatory agents in combinatorial therapies .

Q & A

Q. What experimental protocols are recommended for the structural elucidation of corticatic acid C, and how can reproducibility be ensured?

To confirm the structure of corticatic acid C, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) and high-resolution mass spectrometry (HRMS) are essential. Ensure purity via HPLC with ≥95% purity thresholds. Reproducibility requires detailed protocols for solvent systems, temperature controls, and instrumentation parameters (e.g., NMR shimming, MS ionization voltage). For novel compounds, provide crystallographic data or comparative analysis with known analogs. Experimental details must be segregated into main text (key steps) and supplementary materials (full protocols) to avoid redundancy .

Q. How should researchers design synthesis pathways for corticatic acid C derivatives to optimize yield and selectivity?

Use retrosynthetic analysis to identify feasible routes, prioritizing protecting-group strategies for reactive functional groups (e.g., hydroxyl or carboxyl moieties). Employ kinetic vs. thermodynamic control experiments to optimize selectivity. Document solvent polarity, catalyst loading (e.g., Pd/C for hydrogenation), and reaction monitoring (TLC/GC-MS). For yield optimization, conduct Design of Experiments (DoE) to test variables like temperature, stoichiometry, and reaction time. Report yields as mean ± standard deviation across triplicate trials .

Q. What analytical techniques are critical for assessing the purity and stability of corticatic acid C under varying storage conditions?

Combine accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV and LC-MS to monitor degradation products. Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic vapor sorption (DVS) for hygroscopicity. For purity, validate methods per ICH guidelines (Q2(R1)), including specificity, linearity (R² ≥0.99), and precision (RSD <2%). Store samples in amber vials at -20°C with desiccants, and report stability data in supplementary tables .

Advanced Research Questions

Q. How can conflicting bioactivity data for corticatic acid C across studies be systematically resolved?

Conduct a meta-analysis using PRISMA guidelines to identify bias sources (e.g., cell line variability, assay protocols). Stratify data by experimental conditions:

VariableExample ValuesImpact on Bioactivity
Cell LineHEK293 vs. HeLaReceptor expression differences
Assay TypeMTT vs. ATP-luminescenceDetection sensitivity
ConcentrationIC₅₀ vs. EC₅₀Dose-response variability
Replicate key studies under harmonized conditions and apply statistical models (ANOVA with post-hoc Tukey tests) to quantify variability .

Q. What mechanistic studies are required to clarify the role of corticatic acid C in modulating inflammatory pathways?

Use CRISPR/Cas9 knockout models to validate target engagement (e.g., NF-κB or COX-2). Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map upstream/downstream effectors. For in vivo relevance, employ murine collagen-induced arthritis models with corticatic acid C dosing (10–50 mg/kg) and assess cytokine levels (ELISA for TNF-α, IL-6). Include negative controls (vehicle) and positive controls (e.g., dexamethasone) .

Q. How can computational methods improve the prediction of corticatic acid C’s pharmacokinetic properties?

Apply QSAR models (e.g., SwissADME) to predict LogP (optimal range: 1–3), permeability (Caco-2 assay correlations), and metabolic stability (CYP450 isoform interactions). Validate with in vitro assays:

  • Absorption : PAMPA (Peff >1.5 ×10⁻⁶ cm/s).
  • Metabolism : Microsomal half-life (t₁/₂ >30 min).
  • Toxicity : hERG inhibition (IC₅₀ >10 μM). Use molecular docking (AutoDock Vina) to prioritize structural analogs with improved ADME profiles .

Methodological Guidance

Q. What strategies mitigate bias in literature reviews on corticatic acid C’s biological activities?

Follow systematic review protocols (PRISMA 2020):

  • Search Strategy : Combine keywords ("corticatic acid C" AND "anti-inflammatory" OR "biosynthesis") across PubMed, Scopus, and Web of Science. Exclude non-peer-reviewed sources (e.g., patents, theses).
  • Quality Assessment : Use GRADE criteria for study rigor (e.g., sample size, blinding).
  • Data Synthesis : Perform heterogeneity tests (I² statistic) before meta-analysis .

Q. How should researchers address discrepancies in spectroscopic data for corticatic acid C analogs?

Create a reference database of NMR/MS spectra for known analogs (e.g., corticatic acids A–B). Use collaborative platforms (e.g., NMRShiftDB) to cross-validate assignments. For unresolved conflicts, conduct independent analyses at multiple facilities and apply consensus algorithms (e.g., majority voting for peak assignments) .

Ethical and Reporting Standards

Q. What are the best practices for sharing corticatic acid C-related data to enhance reproducibility?

Adhere to FAIR principles:

  • Findable : Deposit raw NMR/MS data in repositories (e.g., Zenodo) with DOI.
  • Accessible : Use open-access formats (e.g., .mnova for NMR, .mzML for MS).
  • Interoperable : Annotate metadata using controlled vocabularies (ChEBI, PubChem).
  • Reusable : Provide SOPs in supplementary materials .

Q. How can interdisciplinary teams optimize research on corticatic acid C’s therapeutic potential?

Form teams with:

  • Content Experts : Natural product chemists (synthesis), pharmacologists (mechanistic studies).
  • Methodologists : Statisticians (experimental design), bioinformaticians (omics integration).
  • Ethicists : For preclinical-to-clinical translation compliance.
    Regular cross-disciplinary reviews (monthly) align objectives and mitigate siloed workflows .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.